molecular formula C15H17Cl2N3O2 B8520348 1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole CAS No. 61019-76-9

1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole

Cat. No.: B8520348
CAS No.: 61019-76-9
M. Wt: 342.2 g/mol
InChI Key: CXOJTPPRQNMFCI-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)hexyl]-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C15H17Cl2N3O2 and its molecular weight is 342.2 g/mol. The purity is usually 95%.
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Properties

61019-76-9

Molecular Formula

C15H17Cl2N3O2

Molecular Weight

342.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)hexyl]-4-nitroimidazole

InChI

InChI=1S/C15H17Cl2N3O2/c1-2-3-4-11(13-6-5-12(16)7-14(13)17)8-19-9-15(18-10-19)20(21)22/h5-7,9-11H,2-4,8H2,1H3

InChI Key

CXOJTPPRQNMFCI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=C(N=C1)[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 1.3g (0.0307 mole) of sodium hydroxide in 150 ml of methanol is added 3.5g (0.0307 mole) of 4-nitroimidazole, and the solution is heated and the methanol distilled off. To the concentrate is added 100 ml of dimethyl formamide and the solution is heated up to 120° to remove the excess methanol and water. This dimethyl formamide solution is then cooled to less than 90° and 10.0g (of 0.0307 mole) of 2-(2,4-dichlorophenyl)hexyl methane sulfonate is added. The reaction mixture is heated up to 145° for 2 hours and then cooled and poured into water. The organic material is extracted out with ether and after drying, the extract is stripped to give 11.2g of residue. The concentrate is triturated with hexane and then dissolved in 25 ml of methanol. The methanol solution is poured slowly into water and a gummy solid forms. This solid is separated by filtration, dried and recrystallized from acetone-hexane to give 4.2g (41%) of the product, m.p. 67°-9°.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-(2,4-dichlorophenyl)hexyl methane sulfonate
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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